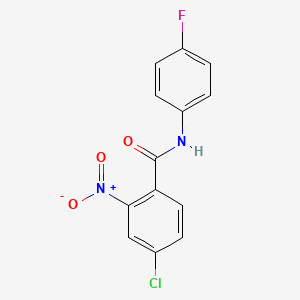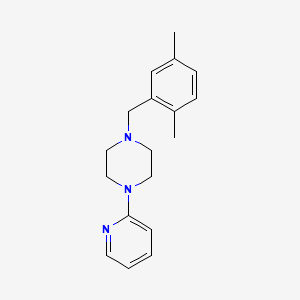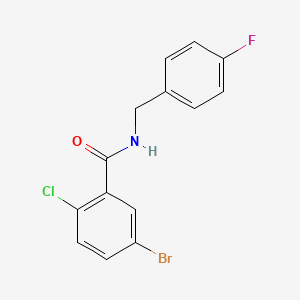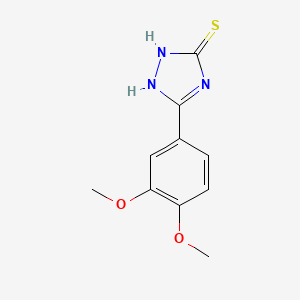![molecular formula C23H22N4O B5875581 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives that exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine. One direction is to investigate the potential of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to study the mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in more detail to better understand its biological effects. Additionally, future research could focus on developing more stable and potent derivatives of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine for use in lab experiments and potential clinical applications.
Synthesis Methods
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can be synthesized by reacting 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in high purity.
Scientific Research Applications
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also shown promising results in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential to treat inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-22(19-10-6-3-7-11-19)23-24-20(18-8-4-2-5-9-18)16-21(27(23)25-17)26-12-14-28-15-13-26/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVYSBHCBCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
